2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Description
“2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide” is a chemical compound that falls under the category of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . For instance, several novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were prepared by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Mechanism of Action
The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. For instance, some imidazole derivatives show antimicrobial potential . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) also caused a significant increase of anticancer activity .
Future Directions
The future directions in the research of imidazole derivatives include the development of new drugs that overcome the Antimicrobial resistance (AMR) problems . There is a great importance of heterocyclic ring containing drugs . Research on benzimidazole is a main focus for many laboratories in the world to prepare better anticancer drugs .
Properties
IUPAC Name |
2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-13-14-11-7-6-10(8-12(11)15-13)20(18,19)16-9-4-2-1-3-5-9/h1-8,16H,(H2,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARJCSAMFNUPPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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